molecular formula C11H12F3NO B3123484 4-Cyclopropylmethoxy-2-trifluoromethylaniline CAS No. 307989-53-3

4-Cyclopropylmethoxy-2-trifluoromethylaniline

Cat. No. B3123484
CAS RN: 307989-53-3
M. Wt: 231.21 g/mol
InChI Key: OBEBAICVSBONIL-UHFFFAOYSA-N
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Description

4-Cyclopropylmethoxy-2-trifluoromethylaniline, also known as CPTM, is an organic compound belonging to the class of aromatic amines, with a molecular formula of C10H11F3NO. It is a colorless liquid with a pungent odor and is soluble in organic solvents. CPTM is primarily used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various reactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 4-Cyclopropylmethoxy-2-trifluoromethylaniline can be synthesized through various chemical processes. For instance, trans-2-(Trifluoromethyl)cyclopropylamine, a related compound, has been efficiently synthesized from 4,4,4-trifluorobut-2-enoic acid in a multi-step process, highlighting the potential for synthesizing similar compounds (Yarmolchuk et al., 2012).

Applications in Material Science

  • Liquid Crystals : Trifluoromethyl compounds, like 4-Cyclopropylmethoxy-2-trifluoromethylaniline, have been utilized in the synthesis of liquid crystals. These compounds exhibit properties like enantiotropic smectics, which are significant in the field of material science and electronics (Griffin & Buckley, 1978).

Biomedical Research

  • Peptidomimetic Synthesis : In biomedical research, related compounds have been used in the synthesis of homoprolines, which are integral in peptidomimetic synthesis. This highlights the role of such compounds in developing new pharmaceutical agents (Cordero et al., 2013).

  • Antimicrobial and Antioxidant Studies : Derivatives of cyclopropanes, which are structurally related to 4-Cyclopropylmethoxy-2-trifluoromethylaniline, have shown significant antimicrobial and antioxidant activities. This indicates the potential of such compounds in the development of new drugs (Raghavendra et al., 2016).

Agricultural Chemistry

  • Herbicidal Activity : Compounds with structures similar to 4-Cyclopropylmethoxy-2-trifluoromethylaniline have been used in agricultural chemistry, particularly in the development of herbicides. Their structure-activity relationship plays a crucial role in enhancing their efficacy (Tian et al., 2009).

properties

IUPAC Name

4-(cyclopropylmethoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-5-8(3-4-10(9)15)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEBAICVSBONIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Stannous chloride (4.75 g, 21 mmol) was added to a solution of 4-cyclopropylmethoxy-1-nitro-2-trifluoromethylbenzene (1.1 g, 4.2 mmol) in ethanol (12 mL). The reaction temperature was raised to 70° C. for 1.5 hour. The reaction mixture was concentrated in vacuo and the residue dissolved in ethyl acetate (20 mL). Water (15 mL) was added and sodium hydrogen carbonate was added until pH 7. The mixture was filtered and the organic phase collected. The aqueous phase was extracted with ethyl acetate (20 mL). The combined organic phases were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography (38 g) using heptane and ethyl acetate (9:1) as eluent to give 0.49 g of 4-cyclopropylmethoxy-2-trifluoromethylphenylamine.
[Compound]
Name
Stannous chloride
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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